Product packaging for 6-Methoxyquinazoline-5,8-dione(Cat. No.:CAS No. 87039-50-7)

6-Methoxyquinazoline-5,8-dione

Cat. No.: B11908621
CAS No.: 87039-50-7
M. Wt: 190.16 g/mol
InChI Key: UZEALEUNRCKWTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Methoxyquinazoline-5,8-dione is a chemical scaffold of significant interest in medicinal chemistry and antibiotic research. This compound belongs to the quinazoline-dione family, a class known for its diverse biological activities. Researchers are exploring its potential as a core structure for developing novel therapeutic agents. One of the most promising areas of investigation is its activity as a bacterial topoisomerase inhibitor. Studies on closely related C-8-methoxy quinazolinedione derivatives have shown that these compounds function as potent inhibitors of bacterial gyrase and DNA topoisomerase IV, which are established targets for antibiotics . This makes the this compound scaffold a valuable template for designing new antibacterial agents, particularly to combat fluoroquinolone-resistant bacterial strains, including mycobacteria . Furthermore, the 5,8-quinazolinedione structure is a key motif in cytotoxic compounds. Analogous molecules, such as those with aziridinyl substitutions, have demonstrated highly potent cytotoxicity and significant antitumor effects in standard screening models, suggesting that DNA damage may be a key mechanism of action for this class . The methoxy substituent at the 6-position is a common feature in many bioactive natural products and synthetic analogs, underscoring its importance for biological activity . As a versatile synthetic intermediate, this compound provides researchers a platform for further chemical modification to explore structure-activity relationships and develop new enzyme inhibitors or cytotoxic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O3 B11908621 6-Methoxyquinazoline-5,8-dione CAS No. 87039-50-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87039-50-7

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

6-methoxyquinazoline-5,8-dione

InChI

InChI=1S/C9H6N2O3/c1-14-7-2-6(12)8-5(9(7)13)3-10-4-11-8/h2-4H,1H3

InChI Key

UZEALEUNRCKWTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C2=NC=NC=C2C1=O

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Quinazoline 5,8 Dione Scaffolds

General Synthetic Strategies for Quinazolinediones

The construction of the quinazolinedione core can be achieved through several strategic pathways. These methods often involve building the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) derivative.

Cyclocondensation reactions are a cornerstone for the synthesis of quinazolinediones, particularly the 2,4-dione isomers. These reactions typically involve the condensation of an anthranilic acid derivative with a one-carbon source like urea (B33335), isocyanates, or ortho-esters. researchgate.netmdpi.comclockss.org

A common method involves the reaction of anthranilic acids with potassium cyanate (B1221674). researchgate.net Another well-established route is the reaction of isatoic anhydride, a derivative of anthranilic acid, with amines or isocyanates. mdpi.comresearchgate.net The reaction of 2-aminobenzamides with phosgene (B1210022) or its surrogates also yields quinazoline-2,4-diones. mdpi.comresearchgate.net Microwave-assisted cyclocondensation of anthranilic acid with lactim ethers has been used to prepare complex fused quinazolinediones, demonstrating improved yields and stereochemical integrity compared to conventional heating. nih.gov Similarly, fusing 2-(o-aminophenyl)-4(3H)-quinazolinone with ortho-esters under solvent-free microwave conditions provides a rapid synthesis of polyheterocyclic systems. nih.gov

Researchers have developed one-pot procedures, such as the cyclization of anthranilic acid derivatives with potassium cyanate and acetic acid in polyethylene (B3416737) glycol (PEG), which offers good to high yields and simple work-up. researchgate.net The reaction of isocyanate intermediates, generated in situ from phthalic half-esters via a Curtius rearrangement, with α-amino acids is another effective method for producing 3-substituted-2,4(1H,3H)-quinazolinediones. clockss.org

Starting MaterialsReagentsProduct TypeReference
Anthranilic Acid DerivativesUrea2,4-(1H,3H)-Quinazolinediones researchgate.net
Isatoic AnhydrideAmines or Isocyanates3-Substituted Quinazoline-2,4-diones mdpi.com
2-AminobenzamidesDi-tert-butyl Dicarbonate (B1257347), DMAPQuinazoline-2,4-diones acs.org
Anthranilic AcidThio carbamate (B1207046) salt of anilines3-Aryl 2-thioderivatives of quinazolinone nih.gov
2-AminobenzonitrilesCarbon Dioxide (CO2)Quinazoline-2,4(1H,3H)-diones researchgate.net

Annulation, or ring-forming, reactions provide another versatile approach to quinazoline (B50416) scaffolds. These methods often involve the construction of the heterocyclic ring in a concerted or stepwise manner. A [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones, mediated by hydrochloric acid, has been developed for the synthesis of 2-aminoquinazoline (B112073) derivatives. mdpi.com

A nickel-catalyzed [4+2] annulation of benzylamines and nitriles proceeds via C-H/N-H bond activation to afford a variety of multisubstituted quinazolines. organic-chemistry.org Furthermore, iron-catalyzed cross-dehydrogenative coupling [4+2] annulation of anilines with quinazolinones can generate complex quinoline-spiroquinzolinones. nih.gov A new route to 3-pyridyl-substituted quinazoline-2,4-diones involves the annulation of substituted anthranilic esters with N-pyridyl ureas, which proceeds through the formation of an N-aryl-N'-pyridyl urea intermediate followed by cyclocondensation. mdpi.com

Modern synthetic chemistry emphasizes the development of environmentally friendly, or "green," methodologies. For quinazolinedione synthesis, this includes the use of water as a solvent, microwave irradiation, and recyclable catalysts.

One-pot synthesis of 2,4-(1H,3H)-quinazolinediones from anthranilic acid derivatives and urea has been successfully carried out in water under microwave irradiation, eliminating the need for a catalyst and resulting in high yields. researchgate.net The synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles can also be achieved efficiently in water without any catalyst. researchgate.net

The use of recyclable catalysts is another green approach. An iron-catalyzed dehydrogenative [4+2] cycloaddition using environmentally friendly oxidants like H2O2/O2 has been reported. nih.gov Zeolites, which are solid acid catalysts, have been employed for the acid-catalyzed condensation of 2-aminobenzamide (B116534) with aldehydes in water, with the catalyst being recyclable. researchgate.net Additionally, the use of deep eutectic solvents (DES) like choline (B1196258) chloride:urea, combined with microwave irradiation, represents a green chemistry approach for synthesizing 3-substituted-quinazolin-4(3H)-ones. researchgate.net

MethodKey FeaturesProductReference
Microwave IrradiationWater as solvent, catalyst-free2,4-(1H,3H)-Quinazolinediones researchgate.net
Iron-CatalysisCheap metal catalyst, H2O2/O2 oxidantQuinoline-Spiroquinazolinones nih.gov
Zeolite H-BEA CatalysisRecyclable solid acid catalyst, water solvent2,3-dihydroquinazolin-4-one researchgate.net
Microwave IrradiationRecyclable catalyst (Potassium dodecatungstocobaltate)Quinolines rsc.org

A wide array of catalysts have been developed to improve the efficiency, selectivity, and scope of quinazolinedione synthesis. These include transition metal catalysts, organocatalysts, and solid acid catalysts.

Transition Metal Catalysis:

Nickel: A nickel(0)-catalyzed method using a XANTPHOS ligand facilitates the synthesis of quinazolinediones from isatoic anhydrides and isocyanates. acs.org

Cobalt: Cobalt complexes can catalyze the dehydrogenative cyclization of 2-aminoaryl alcohols and ketones to yield quinazolines. organic-chemistry.org At high temperatures, cobalt can also mediate the formation of quinazolinediones from azobenzenes and carbon monoxide. rsc.org

Iron: Inexpensive iron salts like FeCl3 can catalyze the cycloaddition of anilines and quinazolinones. nih.gov

Palladium: Palladium catalysts are used in three-component tandem reactions of 2-aminobenzonitriles, aldehydes, and arylboronic acids to produce diverse quinazolines. organic-chemistry.org

Copper: Copper salts can mediate the synthesis of quinazolines through various domino reactions. researchgate.net

Iridium and Ruthenium: These metals have been used in acceptorless dehydrogenative coupling reactions to form quinazolines from 2-aminoarylmethanols and amides or nitriles. organic-chemistry.org

Organocatalysis and Other Catalysts:

DMAP: 4-Dimethylaminopyridine (DMAP) catalyzes the one-pot synthesis of quinazoline-2,4-diones from 2-aminobenzamides and di-tert-butyl dicarbonate. acs.org

Zeolites: As solid acid catalysts, zeolites like H-BEA promote the condensation reactions to form quinazoline derivatives. researchgate.net

Ceric Ammonium Nitrate (CAN): CAN in combination with TBHP catalyzes the formation of 2-phenylquinazolines from 2-aminobenzophenones and benzylamines. organic-chemistry.org

CatalystReactantsProductReference
Nickel(0)/XANTPHOSIsatoic anhydrides, isocyanatesQuinazolinediones acs.org
Co(OAc)2·4H2O2-aminoaryl alcohols, ketonesQuinazolines organic-chemistry.org
FeCl3Secondary/tertiary anilines, quinazolinonesQuinoline-spiroquinzolinones nih.gov
DMAP2-aminobenzamides, di-tert-butyl dicarbonateQuinazoline-2,4-diones acs.org
Zeolite H-BEA2-aminobenzamide, aldehydes2,3-dihydroquinazolin-4-one researchgate.net

Environmentally Benign Synthetic Procedures

Synthesis of Methoxy-Substituted Quinazolinedione Systems

The introduction of a methoxy (B1213986) substituent onto the quinazolinedione scaffold is of significant interest. A direct synthesis of 6-methoxyquinazoline-2,4(1H,3H)-dione involves the reaction of 2-amino-5-methoxybenzamide (B112179) with di-tert-butyl dicarbonate in the presence of DMAP, affording the product in high yield (93%). acs.org An alternative route achieves a 95% yield by reacting 2-amino-5-methoxybenzonitrile (B1273454) with carbon dioxide. clockss.org

The formation of the quinone functionality at the 5 and 8 positions is a key transformation for this specific class of quinazolinediones. This is typically achieved through oxidation of a suitably substituted precursor.

A direct and effective method for synthesizing 6-methoxy-5,8-quinazolinedione involves the oxidation of 5-amino-6-methoxyquinazoline using Fremy's salt (potassium nitrosodisulfonate). nih.gov This reaction directly introduces the dione (B5365651) functionality onto the methoxy-substituted quinazoline core. nih.gov

Another general strategy for creating the 5,8-dione moiety is the oxidation of 5,8-dihydroxyquinazolines. For instance, 6,7-dichloro-5,8-quinazolinedione was prepared by oxidizing 5,8-dihydroxy-quinazoline with a sodium chlorate/hydrochloric acid system. koreascience.kr This highlights oxidation as the primary method for accessing the 5,8-dione structure from precursors with hydroxyl or amino groups at the C5 and C8 positions.

PrecursorOxidizing AgentProductReference
5-Amino-6-methoxyquinazolineFremy's salt6-Methoxy-5,8-quinazolinedione nih.gov
5,8-Dihydroxy-quinazolineNaClO3 / HCl6,7-Dichloro-5,8-quinazolinedione koreascience.kr

Incorporation of Methoxy Groups onto the Quinazoline Ring

The strategic placement of methoxy groups on the quinazoline scaffold is a key step in the synthesis of many derivatives, including 6-methoxyquinazoline-5,8-dione. One documented synthetic route involves the oxidation of a 5-amino-6-methoxyquinazoline precursor using Fremy's salt (potassium nitrosodisulfonate) to yield 6-methoxy-5,8-quinazolinedione. nih.gov This method provides a direct pathway to the desired dione from an appropriately substituted quinazoline.

Another general approach for creating quinazolinone scaffolds, which can be precursors to quinazolinediones, starts from substituted 2-aminobenzamides. For example, 6-methoxyquinazoline-2,4(1H,3H)-dione has been synthesized from 2-amino-5-methoxybenzamide and di-tert-butyl dicarbonate in the presence of a catalyst. acs.org This resulting dione can then potentially undergo further modifications to introduce the 5,8-dione functionality. A similar synthesis yielding 6-methoxyquinazoline-2,4(1H,3H)-dione from 2-amino-5-methoxybenzonitrile has also been reported with a high yield of 95%. clockss.org

Furthermore, the synthesis of quinazoline rings often begins with substituted anthranilic acids. nih.govekb.egmdpi.com For instance, the fusion of anthranilic acid with urea can produce 1,2,3,4-tetrahydro-2,4-dioxoquinazoline. nih.gov By starting with a methoxy-substituted anthranilic acid, this method can be adapted to incorporate the methoxy group at the desired position on the quinazoline ring system from the initial stages of synthesis.

Design and Derivatization Strategies for this compound Analogues

The this compound framework is a versatile platform for generating novel derivatives through systematic chemical modifications. These strategies are crucial for exploring and optimizing the biological activities of this class of compounds. The design process involves targeted alterations at the core positions of the quinazoline ring and at its nitrogen atoms.

Modifications at the C-6, C-7, and C-8 positions of the quinazoline-5,8-dione core are instrumental in fine-tuning the molecule's properties. While the parent compound features a methoxy group at C-6, research has explored the introduction of other functionalities to establish structure-activity relationships (SAR). nih.gov For instance, in related quinazolinone systems, the presence of electron-donating groups, such as methoxy groups, has been shown to be beneficial for certain biological activities compared to methyl groups. mdpi.com

The C-7 position is a particularly common site for derivatization. In the synthesis of quinazolinedione analogues, electrophilic substitution reactions can be performed at the C-7 position. nih.gov For example, studies on 6,7-dichloroquinoline-5,8-dione, a related quinone system, have shown that nucleophilic substitution can occur unexpectedly at the C-7 position, providing a route to ortho-quinone derivatives. nih.gov This highlights the reactivity of the C-7 position and its potential for introducing a diverse range of substituents.

The C-8 position has also been a focus of modification. In the development of fluoroquinolone-like quinazoline-2,4-diones, the presence of an 8-methoxy group often improves activity against resistant mutants. asm.orgnih.gov This has spurred the synthesis of various 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones to explore their potential. nih.gov While these are not 5,8-diones, the findings underscore the strategic importance of substitution at the C-8 position.

Below is a table summarizing examples of substituent variations on related quinazoline and quinazolinone scaffolds and their reported effects.

Compound Class Position Substituent Observed Effect/Property Reference
3-Aryl-quinazolin-4(3H)-onesC-6, C-7DimethoxyBetter antibacterial activity compared to methyl groups. mdpi.com
Quinazolinone HybridsQuinazolinone RingElectron-donating groupsEnhanced anti-tubercular activity. rsc.org
Fluoroquinolone-like compoundsC-8MethoxyReduced mutant acquisition in resistance studies. asm.org
Quinazoline-2,4-dionesC-73-aminomethyl pyrrolidinylLowered MIC ratio against gyrase mutants. nih.gov
Quinazoline-2,4-dionesC-6BromoAltered electronic properties. clockss.org

The nitrogen atoms at the N-1 and N-3 positions of the quinazoline ring system are key handles for derivatization, allowing for significant alterations to the molecule's steric and electronic profile.

In the context of quinazoline-2,4-diones, which are structurally related to the 5,8-dione scaffold, N-1 and N-3 are frequently targeted for substitution. For instance, N-1 alkylated derivatives, such as 1-ethylquinazoline-2,4(1H,3H)-dione, have been synthesized. acs.org Similarly, the N-3 position can be functionalized with various groups, including substituted benzyl (B1604629) moieties like in 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione. acs.org Such modifications are known to influence biological activity, as seen in studies where the introduction of a 3-amino group to the 2,4-dione core increased activity against mutant bacterial strains. asm.org

The synthesis of these N-substituted derivatives often involves reacting the parent quinazolinedione with appropriate electrophiles. For example, N1-propargyl derivatives of quinazoline-2,4-dione have been prepared as precursors for further "click chemistry" reactions to create more complex nucleoside analogues. ekb.eg These strategies demonstrate the chemical tractability of the N-1 and N-3 positions for generating diverse libraries of compounds.

The following table provides examples of modifications at the nitrogen atoms of the quinazoline-2,4-dione scaffold.

Position Substituent Compound Example Synthetic Precursor Reference
N-1Ethyl1-Ethylquinazoline-2,4(1H,3H)-dione2-Ethylaminobenzamide acs.org
N-34-Methoxybenzyl3-(4-Methoxybenzyl)quinazoline-2,4(1H,3H)-dione2-Aminobenzamide acs.org
N-1PropargylN1-propargyl quinazoline-2,4-dioneQuinazoline-2,4-dione ekb.eg
N-3Amino3-amino-1-cyclopropyl-6-fluoro-8-methoxy-1H-quinazoline-2,4-dione3-amino-1-cyclopropyl-6,7-difluoro-8-methoxy-1H-quinazoline-2,4-dione nih.gov

The development of novel analogues of this compound is guided by rational design principles aimed at enhancing desired properties. Structure-activity relationship (SAR) studies form the foundation of this approach, providing critical insights into how specific structural features influence biological outcomes. nih.govkcl.ac.uk For example, SAR analyses have revealed that the types of substituents at positions C-2 and on the right side of an oxadiazole ring attached to a quinazolinone core are essential for cytotoxic activity. jst.go.jp

Computational modeling, including molecular docking, plays a significant role in the rational design process. ekb.egresearchgate.net These methods allow researchers to predict how newly designed molecules will bind to specific biological targets, such as enzymes or receptors. researchgate.net By understanding these interactions at a molecular level, chemists can prioritize the synthesis of compounds that are most likely to be active and selective. For instance, docking studies have been used to understand how methoxy groups on a quinazolinone ring can form hydrogen bonds within the active site of an enzyme. researchgate.net

Mechanistic Elucidation of Biological Activities of Quinazolinedione Derivatives

Molecular Target Identification and Validation

The primary molecular interactions of 6-methoxyquinazoline-5,8-dione that have been characterized involve its function as a substrate for specific enzymes, leading to a cascade of intracellular events.

Enzyme Inhibition Studies

Current research has predominantly focused on the interaction of this compound with oxidoreductase enzymes, particularly NAD(P)H:quinone oxidoreductase 1 (NQO1).

NQO1: This compound is recognized as a substrate for NQO1. The enzyme catalyzes a two-electron reduction of the quinone moiety of this compound to a hydroquinone (B1673460). This hydroquinone is unstable and rapidly auto-oxidizes back to the parent quinone, a process that generates reactive oxygen species (ROS), including superoxide (B77818) anions and hydrogen peroxide. This futile redox cycle is a key feature of its mechanism. The continuous regeneration of the parent quinone allows for a sustained production of ROS as long as the necessary cofactors for NQO1 are available. This NQO1-dependent redox cycling is a critical factor in the compound's cytotoxic activity, particularly in cells with high NQO1 expression levels.

Information regarding the direct inhibitory effects of this compound on other enzyme systems is not extensively documented in publicly available research. There is a lack of specific data concerning its activity as an inhibitor of kinases, topoisomerases, Poly (ADP-ribose) polymerase (PARP), or purine (B94841) nucleoside phosphorylase (PNP).

Receptor Interaction Analysis

Detailed studies analyzing the direct interaction of this compound with specific receptors are not prominent in the scientific literature.

5-HT2A Receptor: There is no available evidence to suggest that this compound directly binds to or modulates the activity of the 5-HT2A receptor. Its mechanism of action appears to be unrelated to serotonergic pathways.

DNA Interaction Mechanisms

The primary mechanism by which this compound affects DNA is indirect, stemming from the generation of ROS. The oxidative stress induced by the NQO1-mediated redox cycling can lead to significant DNA damage. This includes the formation of oxidized bases and single- or double-strand breaks. There is no strong evidence to suggest that the compound acts as a direct DNA intercalator or alkylating agent.

Cellular Pathway Modulation

The biological effects of this compound are a direct consequence of the molecular events initiated by its enzymatic reduction, leading to profound alterations in cellular signaling pathways related to cell life and death.

Effects on Cell Proliferation and Survival Pathways

The accumulation of ROS and the resulting oxidative stress caused by this compound can disrupt various signaling pathways essential for cell proliferation and survival. The oxidative damage to cellular macromolecules, including proteins and lipids, can inhibit the function of growth factor receptors and downstream signaling components. The depletion of cellular reducing equivalents like NADH and NADPH during the futile redox cycle can also contribute to an energy crisis within the cell, further impeding proliferative processes.

Induction of Programmed Cell Death Mechanisms

A primary outcome of cellular exposure to this compound is the induction of programmed cell death, predominantly through apoptosis. The significant increase in intracellular ROS levels is a potent trigger for the intrinsic apoptotic pathway. Oxidative stress can lead to the permeabilization of the mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm. This event initiates the formation of the apoptosome and the subsequent activation of caspase-9 and the executioner caspase-3, culminating in the systematic dismantling of the cell. The NQO1-bioactivation of the compound is directly linked to this apoptotic cell death.

Inhibition of Tubulin Polymerization

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Microtubules, which are essential components of the cytoskeleton, are polymers of α- and β-tubulin heterodimers. Their dynamic instability is crucial for the formation of the mitotic spindle during cell division. nih.gov Agents that interfere with this process can induce cell cycle arrest, typically in the G2/M phase, and subsequently lead to apoptosis. researchgate.net While direct studies on this compound are limited, research on analogous structures suggests that the quinazoline (B50416) scaffold is a promising pharmacophore for developing tubulin polymerization inhibitors that bind at the colchicine (B1669291) site. nih.gov

Structure-activity relationship (SAR) studies on various heterocyclic compounds have highlighted key features that enhance antitubulin activity. Notably, for quinazoline derivatives, the presence of an electron-releasing group at the C-5 or C-6 position has been found to enhance activity. semanticscholar.org The methoxy (B1213986) group (-OCH₃) at the C-6 position is an electron-donating group, which suggests that this compound could possess inhibitory activity against tubulin polymerization. This is supported by findings in related scaffolds. For instance, studies on arylthioindoles, which also bind to the colchicine site on tubulin, demonstrated that introducing a methoxy group at a key position on the indole (B1671886) ring increased both cytotoxicity and the inhibition of tubulin polymerization. csic.es Furthermore, the compound 5-amino-6-methoxy-2-aroylquinoline, which features a similar 6-methoxy substitution pattern on a related quinoline (B57606) core, was identified as a highly potent inhibitor of tubulin polymerization, with activity surpassing that of the well-known inhibitor Combretastatin A-4 (CA-4). nih.gov These findings collectively suggest, by inference, that the this compound scaffold is a plausible candidate for tubulin polymerization inhibition.

Compound ClassKey Structural FeatureObserved EffectReference
Quinazoline DerivativesElectron-releasing group at C-6Enhances tubulin polymerization inhibition semanticscholar.org
ArylthioindolesMethoxy substituent at position 5Increased cytotoxicity and antitubulin activity csic.es
Aroylquinolines5-Amino-6-methoxy substitutionPotent inhibition of tubulin polymerization (IC₅₀ = 1.6 μM) nih.gov

Overcoming Drug Resistance Mechanisms (e.g., P-glycoprotein Inhibition)

Multidrug resistance (MDR) is a primary obstacle to the success of cancer chemotherapy. oncotarget.com A major mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp or ABCB1). nih.gov P-gp functions as a drug efflux pump, actively removing a wide array of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. mdpi.com

Quinazolinedione derivatives have been identified as promising anticancer agents; however, their effectiveness can be limited by P-gp-mediated efflux. uiowa.edu This susceptibility to efflux resistance necessitates strategies to either evade or inhibit P-gp. uiowa.edu While direct studies on this compound's interaction with P-gp are not extensively documented, research into the broader quinazoline class provides valuable insights. The development of P-gp inhibitors that can be co-administered with chemotherapy is an active area of research. rsc.org Scientists have used computational methods to identify novel compounds that specifically inhibit P-gp, often by targeting its nucleotide-binding domains rather than the broad-specificity drug-binding domains. nih.gov

Some natural products have been shown to reverse P-gp-mediated MDR by inhibiting its function or downregulating its expression. oncotarget.com The development of adamantane (B196018) derivatives of the third-generation P-gp inhibitor WK-X-34 has led to compounds with potent MDR reversal activity and lower cellular toxicity. rsc.org These approaches, focused on designing specific P-gp inhibitors or modifying susceptible compounds to evade efflux, are relevant to optimizing the therapeutic potential of the this compound scaffold.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Impact of Methoxy Group Positioning on Biological Profile

The position of the methoxy group on the quinazoline ring system is a critical determinant of biological activity and target specificity. SAR studies reveal that shifting the methoxy substituent between positions 6, 7, and 8 can dramatically alter the compound's pharmacological profile, directing it toward different cellular targets.

For example, in the context of antimicrobial activity, an 8-methoxy group on the quinazoline-2,4-dione scaffold is a key feature for improving activity against fluoroquinolone-resistant bacterial strains. nih.gov This substitution enhances the inhibition of bacterial DNA gyrase, and altering the 8-methoxy group to a methyl group leads to a decrease in this specific activity. nih.gov In contrast, for anticancer applications targeting topoisomerases, substitutions at the C-6 and C-7 positions of the quinazolin-5,8-dione core are more significant. A study of 6,7-disubstituted-quinazolin-5,8-diones found that attaching an arylamino group at the C-6 position, which could bear methoxy substituents itself, led to potent cytotoxicity against various cancer cell lines through the inhibition of topoisomerase I and II. semanticscholar.orgresearchgate.net This indicates that for topoisomerase inhibition, the C-6 position is a crucial interaction point.

Methoxy Group PositionCompound ScaffoldPrimary Biological TargetObserved ActivityReference
C-6Quinazolin-5,8-dioneTopoisomerase I/IIPotent cytotoxicity in cancer cells semanticscholar.orgresearchgate.net
C-8Quinazoline-2,4-dioneBacterial DNA GyraseActivity against resistant mutants nih.gov
C-7Quinazoline-2,4-dioneBacterial DNA GyraseC-7 ring structures interact with GyrB subunit nih.gov

Correlating Substituent Changes with Specific Target Binding and Efficacy

Beyond the position of the methoxy group, modifications at other positions of the this compound scaffold are critical for modulating target binding and efficacy. The quinone moiety (at C-5 and C-8) and the heterocyclic part of the molecule offer multiple sites for synthetic modification.

Research on 6-arylamino-7-chloro-quinazoline-5,8-diones has provided significant insights into SAR. These studies demonstrated that the nature of the substituent on the arylamino group at C-6 directly impacts cytotoxic potency against human cancer cell lines. researchgate.net For instance, substitutions such as bromo, methyl, and methoxy on the C-2 position of the arylamino ring attached to C-6 were found to increase the inhibitory activity against topoisomerases. semanticscholar.org Conversely, placing a substituent at the C-4 position of the same arylamino ring diminished the activity. semanticscholar.org This highlights a precise spatial requirement for substituents to achieve optimal interaction with the target enzyme.

The table below summarizes the cytotoxic activity of several 6-arylamino-7-chloro-quinazoline-5,8-dione analogues, illustrating the effect of different substituents on the C-6 arylamino ring.

CompoundSubstituent (on C-6 Arylamino Ring)Cell Line (Stomach Cancer)IC₅₀ (μg/mL)Reference
6-(4-Methylanilino)-7-chloro-5,8-quinazolinedione4-MethylSNU-6380.14 researchgate.net
6-(4-Methoxyanilino)-7-chloro-5,8-quinazolinedione4-MethoxySNU-6380.19 researchgate.net
6-(Anilino)-7-chloro-5,8-quinazolinedioneNone (Unsubstituted)SNU-6380.24 researchgate.net
6-(4-Chloroanilino)-7-chloro-5,8-quinazolinedione4-ChloroSNU-6380.37 researchgate.net

Computational Insights into SAR

Computational modeling, including molecular docking and molecular dynamics simulations, serves as a powerful tool for elucidating the SAR of quinazolinedione derivatives. These in silico methods provide atomic-level insights into how these molecules interact with their biological targets, helping to rationalize observed activities and guide the design of more potent and selective analogues.

For instance, molecular docking studies performed on 4-arylaminoquinazoline derivatives have successfully predicted their binding modes within the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) kinase. ajol.info These models revealed that the quinazoline N1 atom forms a crucial hydrogen bond with a methionine residue (Met793) in the hinge region of the kinase, an interaction essential for inhibitory activity. ajol.infoekb.eg Such studies can explain why certain substitutions enhance potency while others diminish it. A docking study of a particularly effective 4-arylaminoquinazoline derivative (compound 5cX) showed it forming hydrogen bonds with key residues in both wild-type and mutant EGFR, explaining its superior inhibitory effect compared to a control drug. ajol.info

While specific computational studies on this compound are not widely reported, the methodologies applied to structurally similar quinazolines are directly relevant. Docking simulations could be used to predict the binding of this compound and its analogues to the active sites of targets like topoisomerase or tubulin. By analyzing the binding energies, hydrogen bond patterns, and hydrophobic interactions, researchers can build predictive SAR models to rationally design novel derivatives with improved efficacy.

Computational Chemistry and in Silico Modeling of Quinazolinedione Systems

Molecular Docking Investigations of 6-Methoxyquinazoline-5,8-dione Derivatives

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org This technique is widely used to forecast the binding mode of ligands to the active site of a protein, providing valuable information on binding affinity and intermolecular interactions.

Molecular docking studies on quinazolinedione derivatives have been instrumental in identifying their potential as inhibitors for various protein targets, particularly in cancer research. While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous quinazolinedione structures provides significant insights into their binding capabilities.

Derivatives of the quinazolinedione scaffold have been docked against several key proteins implicated in diseases. For instance, in studies targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in many cancers, quinazolinedione derivatives have demonstrated strong binding affinities. jchr.orgnih.gov Similarly, FMS-like tyrosine kinase 3 (FLT3), another important target in certain types of leukemia, has been effectively targeted by spiro[indoline-3,2′-quinazoline]-2,4′(3′H)-dione derivatives. bohrium.com Docking studies have also been performed against bacterial enzymes to explore the antibacterial potential of this chemical class. acs.org

The binding affinity, often expressed as a docking score or binding energy in kcal/mol, quantifies the strength of the interaction. Lower energy values typically indicate a more stable and favorable binding. Research on a series of quinazolinedione derivatives against the EGFR protein (PDB ID: 1M17) showed a range of binding affinities from –9.5 kcal/mol to –9.9 kcal/mol, suggesting potent inhibitory potential. jchr.org Another study focusing on antibacterial targets found that a potent quinazolin-2,4-dione derivative exhibited a high binding affinity of -11.5 kcal/mol. acs.org These results highlight the ability of the quinazolinedione core to anchor effectively within various protein active sites.

Quinazolinedione Derivative ClassProtein TargetPDB IDRange of Binding Affinities (kcal/mol)Reference
Quinazolinedione DerivativesEGFR1M17-9.5 to -9.9 jchr.org
Spiroindoline QuinazolinedionesFLT3 KinaseNot SpecifiedNot Specified bohrium.com
Quinazolin-2,4-dionesBacterial EnzymeNot SpecifiedUp to -11.5 acs.org
Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dionesSARS-CoV-2 Main Protease6LU7-6.9 to -8.5 mdpi.com
Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dionesHuman Mast Cell Tryptase2ZA5-9.6 to -10.5 mdpi.com
Table 1: Predicted binding affinities of various quinazolinedione derivatives against different protein targets from molecular docking studies.

Beyond predicting binding affinity, molecular docking provides a detailed picture of the intermolecular interactions that stabilize the ligand-protein complex. These interactions are fundamental to molecular recognition and include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic forces.

For quinazolinedione derivatives, the quinazoline-dione core often plays a crucial role in forming key hydrogen bonds. Studies have shown that the oxygen atoms of the dione (B5365651) moiety and the nitrogen atoms within the quinazoline (B50416) ring frequently act as hydrogen bond acceptors and donors, respectively. acs.org For example, in the active site of EGFR, synthesized quinazolinedione ligands consistently formed hydrogen bonds with the amino acid residues ASP831, CYS773, and MET769. jchr.org

Protein TargetKey Interacting ResiduesType of InteractionReference
EGFR (PDB: 1M17)ASP831, CYS773, MET769Hydrogen Bond jchr.org
LEU768Hydrophobic jchr.org
Antibacterial TargetTyr168, Arg171, Lys165Hydrogen Bond acs.org
Phe210π-Stacking acs.org
FLT3 KinaseNot SpecifiedImportant interactions with ATP binding site bohrium.com
Table 2: Key intermolecular interactions observed in molecular docking studies of quinazolinedione derivatives.

Prediction of Binding Modes and Affinities with Target Proteins

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com This technique is used to assess the stability of the docked complex and to understand how interactions evolve in a more realistic, solvated environment. frontiersin.org

A key application of MD simulations in drug design is to validate the stability of a binding pose obtained from molecular docking. frontiersin.orgbohrium.com The stability of the ligand-protein complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time. researchgate.net A complex that reaches a stable RMSD value with minimal fluctuations is considered to be in a stable conformation.

MD simulations of quinazolinedione derivatives complexed with their target proteins have confirmed the stability of the docked poses. frontiersin.orgbohrium.com For example, a 100-nanosecond MD simulation of a spiroindoline quinazolinedione derivative in complex with FLT3 kinase showed conformational stability, reinforcing the docking results. bohrium.com Similarly, MD simulations of thiazoloquinolinone derivatives with VEGFR-2 demonstrated that the ligand-protein complexes remained thermodynamically stable throughout the simulation trajectory. nih.gov These stability analyses provide greater confidence that the predicted binding mode is physically relevant.

MD simulations allow for a detailed analysis of the dynamic behavior of the ligand within the binding site. By monitoring interactions over time, researchers can identify which contacts are persistent and which are transient. nih.govfrontiersin.org This is crucial for understanding the key determinants of binding affinity.

Analysis of MD trajectories can include tracking the number and duration of hydrogen bonds, monitoring hydrophobic contacts, and observing the role of water molecules in mediating interactions. frontiersin.org For instance, in a simulation of a ligand with VEGFR-2, the amino acid Lys868 was found to maintain a significant interaction for 43% of the simulation time, highlighting its importance for binding. nih.gov Another important metric is the Root Mean Square Fluctuation (RMSF), which measures the flexibility of individual amino acid residues. researchgate.net Changes in RMSF upon ligand binding can reveal which parts of the protein are stabilized or become more flexible, providing insights into the mechanism of action. researchgate.net This dynamic information is invaluable for optimizing lead compounds to enhance their interaction with the most stable and important residues in the binding pocket.

Conformational Analysis and Ligand-Protein Stability

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govmdpi.com By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds and guide the design of more effective molecules. nih.gov

QSAR studies on quinazoline and quinazolinone derivatives have been successfully employed to model their activity against various targets, including cancer cell lines and pathogenic organisms. nih.govfrontiersin.orgeurekaselect.com These models are built using a dataset of compounds with known biological activities (e.g., IC₅₀ values) and a wide range of calculated molecular descriptors. frontiersin.org

The descriptors used in QSAR models for quinazolines can be categorized as:

Electronic Descriptors: Such as atomic net charges and HOMO/LUMO energies, which describe the electronic properties of the molecule. orientjchem.org

Constitutional and Topological Descriptors: These relate to the composition and connectivity of the molecule. nih.gov

Physicochemical Descriptors: Including properties like hydrophobicity (logP) and molar refractivity. mdpi.com

3D Descriptors: Used in methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which describe the steric and electrostatic fields around the molecules. frontiersin.org

A robust QSAR model is characterized by strong statistical parameters. The squared correlation coefficient (R²) indicates how well the model fits the data, while the cross-validated squared correlation coefficient (q²) and external validation (pred_r²) assess its predictive power. eurekaselect.com For example, a 3D-QSAR model for quinazoline analogues against EGFR yielded a CoMFA model with a q² of 0.608 and an R² of 0.979, indicating a highly predictive model. frontiersin.org Another study on quinazoline derivatives as anticancer agents reported a model with an R² of 0.8732, where atomic net charges and HOMO/LUMO energies were the most important descriptors. orientjchem.org

The insights from QSAR contour maps (in 3D-QSAR) can directly guide chemical modifications. For example, a map might indicate that adding a bulky, electron-withdrawing group at a specific position (e.g., the C6 or C7 position where a methoxy (B1213986) group might be located) would enhance biological activity. frontiersin.orgmdpi.com

QSAR Model TypeTarget/ActivityKey Statistical ParametersImportant Descriptor TypesReference
3D-QSAR (CoMFA/CoMSIA)EGFR Inhibitionq² = 0.608, R² = 0.979Steric and Electrostatic Fields frontiersin.org
2D-QSAR (MLR)AnticancerR² = 0.8732Electronic (Atomic Charges, HOMO/LUMO) orientjchem.org
2D-QSAR (MLR)ErbB-2 Inhibitionr² = 0.956, q² = 0.915Estate Contribution eurekaselect.com
2D-QSAR (GA-PLS)Cytotoxicity (MCF-7)Not SpecifiedConstitutional, Functional, 2D Autocorrelation nih.gov
2D-QSARAnti-Trypanosoma cruziNot SpecifiedPhysicochemical Properties eurekaselect.com
Table 3: Summary of QSAR studies on quinazoline/quinazolinone derivatives. (MLR: Multiple Linear Regression; GA-PLS: Genetic Algorithm-Partial Least Squares)

Development of Predictive Models for Biological Activity

A cornerstone of computational drug design is the development of predictive models, most notably Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govopenbioinformaticsjournal.com These models are built on the principle that the structure of a molecule inherently contains the features responsible for its physical, chemical, and biological properties. openbioinformaticsjournal.com By quantifying these features using molecular descriptors, it becomes possible to predict the activity of new or untested compounds. nih.govopenbioinformaticsjournal.com

For quinazoline and quinazolinone systems, various QSAR models have been developed to predict a range of biological activities, including anticancer, anticonvulsant, and antimalarial effects. nih.govtandfonline.comufv.br These models are created by analyzing a dataset of quinazoline derivatives with known activities and using statistical methods to build a correlative equation. ufv.bracs.org

Common statistical methods employed in building these predictive models include:

Multiple Linear Regression (MLR) : A statistical technique used to model the relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). openbioinformaticsjournal.comacs.org

Genetic Algorithm-Partial Least Squares (GA-PLS) : A more advanced method where a genetic algorithm selects the most relevant descriptors, which are then used in a partial least squares regression to build a robust predictive model. nih.govdergipark.org.tr Studies have shown GA-PLS to be a reliable method for predicting the activities of newly designed quinazolinone compounds. nih.govdergipark.org.tr

A 2D-QSAR analysis on a series of 31 quinazoline derivatives with inhibitory activity against human lung cancer resulted in a model with strong predictive capabilities (R² = 0.745, R²_test = 0.941). acs.org Similarly, a robust QSAR model for the anticonvulsant activity of quinazoline-4(3H)-ones was developed using a genetic function algorithm, achieving a high correlation coefficient (R² = 0.899) and good predictive power for the external test set (R²pred = 0.7406). ufv.br These models provide a validated framework for the in silico screening of new compounds and the design of more potent derivatives. nih.gov

Identification of Physicochemical Descriptors Influencing Activity

The predictive power of QSAR models hinges on the selection of appropriate molecular descriptors—numerical values that characterize the properties of a molecule. uclouvain.be These descriptors can be broadly categorized as topological, electronic, geometric, and physicochemical. numberanalytics.com The identification of which descriptors are most influential provides crucial insights into the structural requirements for biological activity.

In various studies on quinazoline derivatives, several key descriptors have been identified as significant for predicting their biological activity. nih.govtandfonline.com For instance, in predicting the anticancer activity of quinazoline derivatives against a breast cancer cell line, constitutional, functional, 2D autocorrelation, and charge descriptors were found to be important parameters. nih.gov Another study on antimalarial quinazoline derivatives highlighted the importance of steric, electrostatic, hydrophobic, and hydrogen-bond acceptor fields in a 3D-QSAR model. tandfonline.com

Structure-activity relationship (SAR) studies have further elucidated the importance of specific substitutions on the quinazolinone ring. Modifications at positions 2, 3, 6, and 8 have been shown to significantly alter biological activity by changing the compound's physicochemical properties. mdpi.com For the quinazoline-5,8-dione scaffold, substitutions at the 6- and 7-positions are critical. The presence of a 6-methoxy group, as in this compound, directly influences the electronic and hydrophobic character of the molecule, which can in turn affect its interaction with biological targets.

Table 1: Key Physicochemical Descriptors in Quinazolinedione QSAR Models
Descriptor CategorySpecific Descriptor ExamplesInfluence on Biological ActivityReference
Electronic Charge Descriptors, Electrostatic Fields, Dipole MomentGoverns interactions with polar residues in target binding sites. The methoxy group in this compound contributes to the electronic profile. nih.govtandfonline.comnumberanalytics.com
Steric/Topological Molecular Weight, Molecular Volume, Number of RingsDefines the size and shape of the molecule, influencing its fit within a receptor pocket. tandfonline.comnumberanalytics.com
Hydrophobic LogP, Hydrophobic FieldsAffects membrane permeability and hydrophobic interactions with the biological target. tandfonline.comnumberanalytics.com
Hydrogen Bonding H-bond Donors/AcceptorsCrucial for specific interactions that anchor the ligand to its target. The dione and methoxy groups can act as H-bond acceptors. tandfonline.com
Autocorrelation 2D AutocorrelationDescribes the distribution of physicochemical properties across the molecular topology. nih.gov

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. pensoft.net This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. pensoft.net For quinazolinedione systems, virtual screening has been successfully employed to identify novel hits and reposition existing compounds for new therapeutic targets. mdpi.comnih.gov

For example, a screening of a 10,000-compound library identified a quinazolinedione, L134716, as a potential dual inhibitor of viral proteases. nih.gov In another instance, a medium throughput screen of approximately 1000 diverse compounds led to the discovery of 6-[(2-acetylphenyl)amino]quinazoline-5,8-dione as a molecule capable of altering cellular bioenergetics in cancer cells. nih.gov

Ligand-Based and Structure-Based Drug Design Approaches

Virtual screening and subsequent lead optimization strategies can be broadly divided into two categories: ligand-based and structure-based drug design. pensoft.net

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. gardp.orgcharnwooddiscovery.com This approach relies on the knowledge of molecules that are already known to be active. gardp.org The principle is that compounds with similar structures or properties are likely to exhibit similar biological activities. pensoft.net LBDD methods include:

Pharmacophore Modeling : This involves identifying the essential 3D arrangement of functional groups (the pharmacophore) that is critical for biological activity. charnwooddiscovery.com This model can then be used as a 3D query to search compound databases for new molecules that fit the pharmacophore. A 3D structure-based pharmacophore model was successfully used in a drug repositioning campaign for a set of quinazolinedione-based compounds. mdpi.comresearchgate.net

Similarity Searching : This involves screening databases to find molecules that are structurally similar to a known active ligand. charnwooddiscovery.com

Structure-Based Drug Design (SBDD) is used when the 3D structure of the target protein or enzyme is available, often from X-ray crystallography or NMR spectroscopy. gardp.org SBDD uses computational tools to fit or "dock" candidate ligands into the target's binding site, predicting their binding orientation and affinity. gardp.org

Molecular Docking : This is the most common SBDD technique. It predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pensoft.netgardp.org Docking studies have been extensively used to investigate the binding modes of quinazoline derivatives with various targets, such as epidermal growth factor receptor (EGFR) and dihydrofolate reductase (DHFR), providing insights that correlate well with experimental and QSAR data. nih.govtandfonline.com Molecular dynamics (MD) simulations are often used after docking to confirm the stability of the predicted ligand-protein complex over time. nih.govnih.gov

These two approaches are often used in concert. For instance, a lead compound identified through LBDD could be further optimized using SBDD if the target structure becomes known.

Computational Prediction of Druglikeness and Medicinal Chemistry Aspects

A critical step in lead optimization is evaluating a compound's potential to be developed into a drug. This "druglikeness" is assessed by predicting its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), and potential toxicity (T). dergipark.org.tr Computational tools can quickly filter out compounds with undesirable properties, such as poor absorption or potential toxicity, early in the discovery process. nih.gov

Druglikeness Rules: A primary filter for druglikeness is Lipinski's Rule of Five (Ro5). mdpi.com It states that orally active drugs generally have:

A molecular weight (MW) of ≤ 500 Daltons

A lipophilicity value (logP) of ≤ 5

No more than 5 hydrogen bond donors (HBD)

No more than 10 hydrogen bond acceptors (HBA)

Studies on newly designed quinazoline analogs often include in silico ADMET predictions to ensure they possess favorable druglike properties. acs.orgmalariaworld.org Web-based tools like SwissADME are commonly used for these calculations. malariaworld.orgf1000research.com

Medicinal Chemistry Aspects: Computational models also inform medicinal chemistry strategies. For the quinazoline-5,8-dione scaffold, computational analysis can guide structural modifications to improve potency and pharmacokinetic profiles. For example, after identifying 6-[(2-acetylphenyl)amino]quinazoline-5,8-dione, further structural optimization based on these principles led to the discovery of a more potent analog. nih.gov Computational predictions can assess how changes, such as modifying the substituent at the 6-position or altering the amino linker, would affect properties like solubility, membrane permeability (e.g., Caco-2 permeability), and potential for P-glycoprotein (Pgp) inhibition or substrate activity. dergipark.org.tr

Preclinical Biological Evaluation of Quinazolinedione Analogues

In Vitro Cellular Efficacy Studies

Antiproliferative and Cytotoxic Activity Against Various Cancer Cell Lines

The quinazoline (B50416) scaffold is a significant structural motif in the development of anticancer agents, with numerous derivatives exhibiting potent antiproliferative and cytotoxic effects across a variety of cancer cell lines. researchgate.netnih.gov The cytotoxic activity of these compounds is often evaluated using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures a cell's metabolic activity as an indicator of cell viability.

Derivatives of the quinazoline-2,4(1H,3H)-dione core have demonstrated a wide range of biological activities, including significant anticancer properties. nih.gov For instance, certain quinazolinone-indole hybrids have shown notable antiproliferative activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. tandfonline.com Specifically, an indolo[2,1-b]quinazoline-6,12-dione derivative was found to be significantly more potent than the standard drug gefitinib (B1684475) against MDA-MB-231 cells. tandfonline.com

The substitution pattern on the quinazoline ring plays a crucial role in determining the cytotoxic potency and selectivity. For example, a series of new dihydro-1H-pyrazolo[1,3-b]pyridine embelin (B1684587) derivatives were synthesized and evaluated against a panel of hematologic and breast cancer cell lines. ulpgc.es The results indicated that these compounds were generally more effective against leukemia cell lines (HEL, K-562, and HL-60) compared to breast cancer cell lines (SKBR3, MCF-7, MDA-MB-231, BT-549, and HS-578T). ulpgc.es One derivative, compound 4g, which possesses a trifluoromethyl group, exhibited good cytotoxic activity against erythroleukemia (HEL) cells and showed high selectivity for hematological tumor cell lines over a non-malignant kidney cell line (Vero). ulpgc.es

Furthermore, novel quinazoline derivatives with benzenesulfonamide (B165840) and anilide tails have been synthesized and evaluated for their cytotoxic activity against MCF-7, HT-29, and HL60 cancer cell lines. researchgate.net Several of these compounds displayed potent cytotoxic activity and selectivity towards cancer cells over the normal human fibroblast cell line, MRC-5. researchgate.net

The introduction of different functional groups at various positions of the quinazoline ring can significantly modulate the anticancer activity. For instance, a set of 6-chloro-2-p-tolylquinazolinone compounds demonstrated significant broad-spectrum antitumor potency when tested against 60 different cancer cell lines. ekb.eg

Below is a table summarizing the in vitro cytotoxic activity of selected quinazolinedione analogues against various cancer cell lines.

Compound/DerivativeCancer Cell Line(s)Observed Activity (IC50/GI50)Reference
Dihydro-1H-pyrazolo[1,3-b]pyridine embelin derivative (4a)HL-60IC50: 0.70 ± 0.14 µM ulpgc.es
Dihydro-1H-pyrazolo[1,3-b]pyridine embelin derivative (4g)HELIC50: 1.00 ± 0.42 µM ulpgc.es
Quinazolinone-oxindole hybrid (31)MCF-7IC50: 8.76 µM tandfonline.com
Indolo[2,1-b]quinazoline-6,12-dione (35)MDA-MB-231IC50: 1.78 µM tandfonline.com
Quinazolinone-sulfonamide hybrid (8a)MCF-7IC50: 2.5 µM tandfonline.com
Quinazolinone-sulfonamide hybrid (8b)MCF-7IC50: 5.0 µM tandfonline.com

Antimicrobial Spectrum and Potency (Antibacterial, Antifungal)

Quinazoline derivatives are recognized for their broad-spectrum antimicrobial properties. researchgate.netnih.gov The quinazoline-2,4(1H,3H)-dione scaffold, in particular, has been a focus of research for developing new antimicrobial agents. nih.gov These compounds have shown activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net

The antimicrobial efficacy of these compounds is often attributed to their ability to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are also the targets of fluoroquinolone antibiotics. nih.govresearchgate.net The structural similarity between quinazolinediones and fluoroquinolones has prompted investigations into their potential as fluoroquinolone-like inhibitors. nih.gov

A study on novel quinazoline-2,4(1H,3H)-dione derivatives revealed that some compounds exhibited a broad spectrum of activity against various bacterial strains. researchgate.net Among the tested compounds, two derivatives, labeled as 13 and 15 in the study, were identified as the most promising, showing significant activity against both Gram-positive and Gram-negative bacteria when compared to standard drugs. researchgate.net

The substitution pattern on the quinazoline ring is a key determinant of antimicrobial potency. For example, 8-methoxy-quinazoline-2,4-diones have demonstrated activity against quinolone-resistant strains of Escherichia coli. researchgate.net This suggests that modifications at the C-8 position of the quinazoline ring could be a viable strategy to overcome bacterial resistance.

The table below presents the antimicrobial activity of selected quinazolinedione analogues.

Compound/DerivativeBacterial Strain(s)ActivityReference
Quinazoline-2,4(1H,3H)-dione derivative (13)Gram-positive and Gram-negative strainsBroad-spectrum activity researchgate.net
Quinazoline-2,4(1H,3H)-dione derivative (15)Gram-positive and Gram-negative strainsBroad-spectrum activity researchgate.net
8-Methoxy-quinazoline-2,4-dioneQuinolone-resistant Escherichia coliActive researchgate.net

Anti-inflammatory Efficacy

Quinazoline and its derivatives have been reported to possess significant anti-inflammatory properties. researchgate.netnih.gov The anti-inflammatory activity of these compounds is often linked to their ability to inhibit enzymes involved in the inflammatory cascade. ekb.eg

While direct studies on the anti-inflammatory efficacy of 6-methoxyquinazoline-5,8-dione are limited in the provided search results, the broader class of quinazolines has been extensively investigated for this property. The core quinazoline structure is considered a "privileged structure" in medicinal chemistry due to its diverse pharmacological activities, including anti-inflammatory effects. ekb.eg The presence of nitrogen and sulfur linkages in the chemical structures of anti-inflammatory quinazoline compounds is believed to be crucial for their inhibitory action on inflammatory enzymes. ekb.eg

Antimalarial Activity

The quinazoline framework is a known scaffold for the development of antimalarial agents. researchgate.netacs.org Various quinazoline derivatives have been synthesized and evaluated for their activity against different strains of Plasmodium falciparum, the parasite responsible for malaria. nih.gov

A study focused on the synthesis of 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials reported the preparation of several derivatives of primaquine (B1584692), an existing antimalarial drug. nih.gov One of the synthesized compounds, 4-ethylprimaquine, demonstrated activity comparable to primaquine against Plasmodium cynomolgi in Rhesus monkeys and exhibited lower toxicity. nih.gov

Another study on bioinspired imidazolidinedione derivatives evaluated their in vitro antimalarial activity against both chloroquine-sensitive (D10) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov The results of this research are considered promising, particularly in the context of the growing problem of drug resistance in malaria treatment. nih.gov

Although direct antimalarial data for this compound was not found, the consistent antimalarial activity of related quinoline (B57606) and quinazoline structures suggests its potential in this therapeutic area.

Studies on Reversal of Multidrug Resistance in Cancer Cells

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. nih.gov Several natural and synthetic compounds have been investigated for their ability to reverse MDR.

Studies have shown that certain compounds can modulate the activity of P-gp and other MDR-related proteins. nih.gov For instance, some flavonoids and carotenoids have been identified as potent inhibitors of P-gp. nih.gov Nanodrug formulations are also being explored as a strategy to overcome MDR, as they may evade recognition by P-gp and alter its distribution within the cell membrane. rsc.org

While specific studies on the role of this compound in reversing MDR were not identified in the search results, the broader class of quinazolines has been implicated in overcoming drug resistance. The ability of quinazolinediones to evade efflux pumps is a subject of ongoing research. uiowa.edu For example, some quinazoline-2,4-dione dimers have been proposed as a solution to both target-mediated and efflux-based resistance mechanisms in bacteria. uiowa.edu This suggests that the quinazoline scaffold could be a valuable starting point for developing agents that can counteract MDR in cancer cells.

In Vitro Biochemical and Enzymatic Assays

In vitro biochemical and enzymatic assays are fundamental tools for understanding the mechanism of action of drug candidates at a molecular level. databiotech.co.il These assays allow for the direct measurement of a compound's effect on the activity of specific enzymes or its interaction with biological targets under controlled conditions. databiotech.co.il

For quinazolinedione analogues, a primary focus of enzymatic assays has been on their interaction with topoisomerases. researchgate.net These enzymes are crucial for DNA replication and transcription, making them excellent targets for anticancer and antibacterial drugs. uiowa.edu Assays measuring the inhibition of DNA gyrase and topoisomerase IV have been instrumental in characterizing the antibacterial properties of quinazolinediones. asm.org For example, the 3-aminoquinazolinedione PD 0305790 was found to be a potent inhibitor of S. pneumoniae gyrase and topoisomerase IV. asm.org

In the context of anticancer activity, enzymatic assays are used to evaluate the inhibition of various protein kinases, which are often dysregulated in cancer cells. ekb.eg Some quinazoline derivatives have been identified as dual inhibitors of Src and Abl kinases. ekb.eg Furthermore, certain quinazoline-based compounds have shown potent inhibitory activity against EGFR and HER2 kinases. researchgate.net

The development of new enzymatic assay methods, such as those using high-purity substrates like Protazyme OL tablets for protease measurement, continues to enhance the precision of these studies.

The table below lists some of the enzymes that are targeted by quinazolinedione analogues in biochemical assays.

Enzyme TargetTherapeutic AreaReference
DNA GyraseAntibacterial researchgate.netasm.org
Topoisomerase IVAntibacterial asm.org
Src KinaseAnticancer ekb.eg
Abl KinaseAnticancer ekb.eg
EGFR KinaseAnticancer researchgate.net
HER2 KinaseAnticancer researchgate.net

Quantification of Enzyme Inhibition (e.g., Kinases, Topoisomerases)

The inhibitory activity of quinazoline derivatives against various enzymes, particularly kinases and topoisomerases, is a key area of investigation. While specific inhibitory data for this compound against a wide array of kinases is not extensively documented in publicly available literature, the broader class of quinazoline-based compounds has been evaluated against several key enzymes implicated in cancer.

For instance, a series of novel quinazoline derivatives were synthesized and evaluated for their inhibitory effects on Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed in various cancers. Some of these compounds exhibited potent inhibitory activity. acs.org Similarly, other research has focused on quinazoline-based multi-kinase inhibitors, demonstrating the versatility of this scaffold in targeting multiple signaling pathways involved in tumor progression. For example, a quinazoline-based inhibitor, BPR1K871, was identified as a potent dual inhibitor of Aurora kinases (AURKA and AURKB) and FMS-like tyrosine kinase 3 (FLT3). nih.govnih.gov

The following table summarizes the inhibitory activity of some representative quinazoline analogues against various kinases, illustrating the potential of this chemical class. It is important to note that these are not direct data for this compound but for structurally related compounds.

Table 1: Enzyme Inhibition Data for Representative Quinazoline Analogues

Compound/ClassTarget Kinase(s)IC50 (nM)Reference
Quinazoline-based lead compound 4FLT3 / AURKA127 / 5 nih.govnih.gov
BPR1K871FLT3 / AURKA / AURKB19 / 22 / 13 nih.govnih.gov
Quinolinone 11EGFR38 researchgate.net
Quinolinone 12EGFR8 researchgate.net

In Vivo Preclinical Investigations

Following in vitro characterization, promising compounds advance to in vivo studies in animal models to assess their biodistribution and efficacy.

Biodistribution Studies (e.g., Radiation-based Approaches in Animal Models)

Biodistribution studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. Radiation-based approaches, such as Positron Emission Tomography (PET), are powerful, non-invasive techniques used to visualize and quantify the distribution of a radiolabeled compound in a living animal. researchgate.net

For quinazoline-based compounds, PET imaging has been explored to assess their potential as diagnostic agents and to guide therapy. For example, a study on acetamide (B32628) quinazolinone derivatives involved radiolabeling a lead compound and performing a biodistribution study to investigate its stability and selectivity toward breast cancers. researchgate.net In another instance, researchers synthesized and radiolabeled quinazoline derivatives at the 6 or 7 position to evaluate their potential as imaging agents. uthsc.edu These studies typically involve synthesizing a precursor molecule and then introducing a positron-emitting radionuclide, such as Carbon-11 ([11C]) or Fluorine-18 ([18F]). uthsc.eduacs.org

The biodistribution of the radiotracer is then monitored over time in animal models, often bearing tumors, to determine its uptake in various organs and, importantly, its accumulation at the target site (e.g., the tumor). researchgate.netuthsc.edu This information is critical for determining if the drug reaches its intended target in sufficient concentrations to exert a therapeutic effect and for assessing potential off-target accumulation that could lead to toxicity. While specific biodistribution data for this compound is not available, the methodologies used for other quinazoline derivatives would be directly applicable.

Efficacy Studies in Relevant Animal Models (General)

Efficacy studies in relevant animal models are the cornerstone of in vivo preclinical evaluation, providing the first indication of a compound's potential therapeutic benefit. pharmaron.comnih.govwalshmedicalmedia.com The choice of animal model is critical and depends on the intended therapeutic application of the drug candidate. walshmedicalmedia.com

For quinazoline derivatives being investigated as anticancer agents, efficacy is often evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice. nih.govnih.gov The effect of the compound on tumor growth is then monitored over a period of treatment. For example, the quinazoline-based multi-kinase inhibitor BPR1K871 demonstrated in vivo efficacy in AML xenograft models (MOLM-13 and MV4-11) and in solid tumor models (COLO205 and Mia-PaCa2). nih.govnih.gov

In the context of antibacterial research, efficacy studies would involve infecting animals with a pathogenic bacterial strain and then administering the test compound to assess its ability to clear the infection and improve survival rates. For quinazolinediones targeting DNA gyrase and topoisomerase IV, these studies would likely be conducted in models of bacterial infection.

The outcomes of these efficacy studies, typically measured by tumor growth inhibition or reduction in bacterial load, are crucial for making decisions about the further development of a drug candidate.

Emerging Research Directions and Future Perspectives

Development of Novel 6-Methoxyquinazoline-5,8-dione Analogues with Enhanced Selectivity

The quest for enhanced therapeutic efficacy and reduced off-target effects is a driving force in medicinal chemistry. For the quinazolinedione family, this translates into the rational design and synthesis of novel analogues with superior selectivity for their biological targets. nih.govmdpi.com The structural versatility of the quinazolinedione core allows for extensive modifications, enabling chemists to fine-tune pharmacological properties. mdpi.com

One notable area of development is the creation of hybrid molecules. Novel spiro[indoline-3,2′-quinazoline]-2,4′(3′H)-dione derivatives have been designed and synthesized as potential inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in some cancers. bohrium.com These efforts highlight a strategy of combining distinct chemical scaffolds to create compounds with new or enhanced biological activities. Further exploration into derivatives, such as those with a 3-aminopyrrolidine (B1265635) moiety, has shown cytotoxicity against certain breast cancer cells by inhibiting PARP-1/2. mdpi.com

The table below summarizes examples of novel quinazolinedione analogues and their targeted improvements.

Analogue Class Modification Strategy Therapeutic Goal / Target Reference
2-AminoquinazolinesSubstitution at C6/C7 positionsEnhanced A2A receptor antagonist activity nih.govresearchgate.net
Spiroindoline quinazolinedionesHybridization of spiroindoline and quinazolinedione scaffoldsFLT3 kinase inhibition for anticancer therapy bohrium.com
Amino-quinoline-5,8-dionesCoupling amino fragments at C6/C7 positionsNQO1 inhibition to combat multidrug resistance nih.gov
8-Methoxy-quinazoline-2,4-dionesIntroduction of 3-amino group and various C7 ringsImproved antimutant activity against bacterial gyrase nih.gov

These examples underscore a clear trend towards creating more sophisticated and highly selective quinazolinedione-based compounds, moving beyond the parent structures to achieve specific therapeutic objectives.

Advanced Synthetic Methodologies for Diversifying the Quinazolinedione Chemical Space

The exploration of the quinazolinedione chemical space is heavily reliant on the development of efficient and versatile synthetic methods. nih.gov Modern synthetic chemistry offers a toolkit to create broad libraries of diverse molecules, a strategy known as diversity-oriented synthesis (DOS). nih.govunits.it The goal of DOS is to populate chemical space with a wide array of structures, thereby increasing the probability of discovering novel biological activities. nih.govunits.it

Recent advancements in synthetic methodologies for quinazolinediones include:

One-Pot Reactions: A DMAP-catalyzed one-pot synthesis has been developed to produce quinazoline-2,4-diones, including 6-methoxyquinazoline-2,4(1H,3H)-dione, from 2-aminobenzamides with high efficiency. acs.org

Novel Cyclization Reagents: The use of reagents like triphosgene (B27547) to facilitate the ring-closure of 2-aminobenzamides provides a robust route to the quinazolinedione backbone, which can then be further functionalized. mdpi.com

Microwave-Assisted Synthesis: Microwave technology can accelerate chemical reactions, leading to the rapid synthesis of quinazoline (B50416) derivatives through processes like the cyclocondensation of anthranilic acid with other reagents. ekb.eg

Molecular Hybridization: This technique involves combining two or more pharmacophores (bioactive scaffolds) to create hybrid analogues with potentially improved potency or novel mechanisms of action. researchgate.net

These methods allow for the systematic modification of the quinazolinedione core, enabling the introduction of various functional groups and heterocyclic rings to generate extensive compound libraries for screening. mdpi.com

Deeper Integration of Computational and Experimental Approaches in Drug Design

The synergy between computational modeling and experimental validation has become a cornerstone of modern drug discovery. nih.govfrontiersin.org This integrated approach is particularly valuable in the development of quinazolinedione-based therapeutics, allowing for a more rational and efficient design process. bohrium.com

Computer-aided drug discovery (CADD) encompasses a range of techniques: nih.gov

Molecular Docking and Simulation: These methods are used to predict how a compound will bind to its target protein. For example, docking studies have been used to understand the binding interactions of novel spiroindoline quinazolinedione derivatives with both wild-type and mutant forms of the FLT3 kinase, providing insights into their inhibitory potential. bohrium.com

Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known, SBDD can be used to design molecules that fit precisely into the target's active site. nih.gov This approach is facilitated by public databases like the Protein Data Bank (PDB). frontiersin.org

Artificial Intelligence (AI) and Machine Learning: AI is increasingly being used to predict the properties of potential drug candidates, including their efficacy, pharmacokinetics, and toxicity, thereby accelerating the lead optimization process. preprints.org Advanced generative models can even project hypothetical molecules into a "synthesizable chemical space," ensuring that the designed compounds can actually be created in the lab. arxiv.org

These computational predictions are then validated and refined through experimental work. For instance, the synthesis of compounds and their subsequent testing in biological assays (e.g., enzyme inhibition or cell viability assays) provides the real-world data needed to confirm and improve the computational models. bohrium.com This iterative cycle of design, synthesis, testing, and modeling accelerates the journey from an initial concept to a viable drug candidate. nih.gov

Potential for Lead Compound Development and Optimization for Specific Therapeutic Areas

The quinazolinedione scaffold represents a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets, making it a fertile ground for lead compound discovery. uniroma1.it A lead compound is an initial molecule with promising biological activity that serves as the starting point for further refinement. preprints.org The process of lead optimization aims to enhance the desirable properties of a lead, such as efficacy, selectivity, and pharmacokinetic profile (ADME - absorption, distribution, metabolism, and excretion), while minimizing toxicity. pion-inc.comresearchgate.net

For this compound and its relatives, the potential for lead development spans several therapeutic areas:

Oncology: Quinazolinones are viewed as highly promising anticancer agents. nih.gov Lead optimization efforts have turned quinazolinedione derivatives into potent agents against specific cancer targets like FLT3 kinase and PARP-1/2. mdpi.combohrium.com Future work will likely focus on refining these leads to improve their selectivity for cancer cells and overcome resistance. nih.gov

Infectious Diseases: The demonstrated ability of quinazolinediones to bypass resistance in bacteria makes them strong candidates for development as novel antibiotics. nih.govacs.org Optimization would focus on broadening their spectrum of activity and improving their safety profile for clinical use.

Neurodegenerative Diseases and Inflammation: The broader quinazoline class has shown activity against various other targets, including the A2A adenosine (B11128) receptor, which is implicated in neurodegenerative diseases. nih.govresearchgate.net While direct research on this compound in these areas is less documented, the versatility of the scaffold suggests potential for lead discovery against a wide range of biological targets. researchgate.net

The ultimate goal of lead optimization is to produce a drug candidate that is effective, safe, and suitable for clinical trials. pion-inc.com The continued exploration of the quinazolinedione chemical space, guided by integrated computational and experimental strategies, holds significant promise for delivering the next generation of therapies. nih.govpreprints.org

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-methoxyquinazoline-5,8-dione, and how can regioselectivity be controlled during functionalization?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions starting from quinoline or isoquinoline precursors. Key steps include oxidation to form the dione scaffold and subsequent methoxy substitution at the 6th position. Regioselective functionalization (e.g., alkylation, amination) is achieved using phase-transfer catalysis (PTC) or transition-metal-catalyzed cross-coupling reactions. For example, PdCl₂(PPh₃)₂ with boronic acids enables selective modification of the quinazoline core .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are essential for structural elucidation. For instance, ¹H NMR chemical shifts near δ 3.8–4.0 ppm confirm methoxy group presence . LC-MS/MS and HPLC-UV-RAM are used for purity assessment and metabolite identification in biological matrices .

Q. How is the preliminary biological activity of this compound evaluated in cancer research?

  • Methodological Answer : Cytotoxicity screening in cancer cell lines (e.g., A549, H358) via MTT assays is standard. Derivatives are tested for NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibition, a key mechanism for antiproliferative effects. Substitution at C6/C7 positions with amino groups enhances binding to NQO1’s active site .

Advanced Research Questions

Q. How do structural modifications at the C6 and C7 positions influence the compound’s mechanism of action and selectivity?

  • Methodological Answer : Introducing electron-donating groups (e.g., amines) at C6/C7 enhances NQO1 inhibition by stabilizing interactions with flavin adenine dinucleotide (FAD) cofactors. Conversely, bulky substituents at C8 reduce metabolic detoxification (e.g., glutathione conjugation), prolonging cytotoxic effects. Structure-activity relationship (SAR) studies using analogues with varied substituents (e.g., bromo, chloro, methoxy) are critical .

Q. What strategies resolve contradictions in cytotoxicity data between in vitro and in vivo models for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Use metabolic profiling (e.g., LC-MS/MS) to identify detoxification pathways (e.g., catechol-O-methyltransferase-mediated methylation) . Optimize pharmacokinetics via prodrug design or nanoformulation to improve in vivo efficacy .

Q. How can synthetic yields be improved for this compound derivatives with complex substituents?

  • Methodological Answer : Employ microwave-assisted synthesis or flow chemistry to enhance reaction efficiency. For example, PTC conditions with 1,3-dibromopropane increase cycloalkylation yields by reducing side reactions . Computational modeling (e.g., DFT) predicts regioselectivity in cross-coupling reactions, minimizing trial-and-error synthesis .

Q. What experimental approaches validate the formation of DNA adducts or protein interactions mediated by this compound?

  • Methodological Answer : Use radiolabeled compounds (e.g., ³H/¹⁴C) to track adduct formation in cell lysates. LC-MS/MS with synthetic standards confirms specific adducts (e.g., adenine or glutathione conjugates) . Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity to target proteins like NQO1 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.